2,5-Dimethylbenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

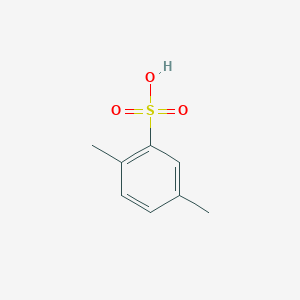

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLYGRLEBKCYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041641 | |

| Record name | 2,5-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-54-1, 66905-17-7 | |

| Record name | 2,5-Dimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-xylene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Xylene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1SEA5QNP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Scientific and Industrial Relevance of 2,5-Dimethylbenzenesulfonic Acid

An In-Depth Technical Guide to the Physical Properties of 2,5-Dimethylbenzenesulfonic Acid

This compound (DMBSA), also known as p-xylene-2-sulfonic acid, is an aromatic sulfonic acid of significant interest in both academic research and industrial applications. Its utility stems from its strong acidic nature and the presence of a functionalized aromatic ring, making it a versatile intermediate and catalyst. It plays a crucial role in the synthesis of dyes, pharmaceuticals, detergents, and agrochemicals.[1][2] Furthermore, its catalytic properties are harnessed in various organic reactions.[1][2]

A thorough understanding of the physical properties of this compound is paramount for its effective application in drug development, process chemistry, and materials science. These properties dictate its behavior in reaction media, its solubility, and its stability, thereby influencing reaction kinetics, product purity, and formulation characteristics. This guide provides a comprehensive analysis of the core physical properties of DMBSA, grounded in established experimental methodologies and authoritative data, to support researchers and development professionals in its application.

Molecular and Chemical Identity

The foundational characteristics of any chemical compound are its molecular structure and identifiers. For this compound, these are well-established.

| Property | Value | Source(s) |

| IUPAC Name | 2,5-dimethylbenzene-1-sulfonic acid | [3][4] |

| Synonyms | p-Xylene-2-sulfonic acid, 2,5-Xylenesulfonic acid | [2][5][6] |

| CAS Number | 609-54-1 | [3][5][7] |

| Molecular Formula | C₈H₁₀O₃S | [2][3][8] |

| Molecular Weight | 186.23 g/mol | [1][5][8] |

| Chemical Structure | A benzene ring substituted with two methyl groups at positions 2 and 5, and a sulfonic acid group (-SO₃H) at position 1. | [2] |

Physical State and Appearance

At ambient temperature and pressure, this compound is a solid. It is commonly supplied and handled as a white to grey or light-yellow crystalline solid, which may also take the form of granules or a powder.[1][2][3][9] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[10][11] Consequently, it is often commercially available as a hydrate, a factor that has significant implications for its measured physical properties, particularly its melting point.

Melting Point Analysis: The Impact of Hydration

The melting point is a critical parameter for assessing the purity of a crystalline solid and its thermal stability. For this compound, there is a variance in reported values, which can be primarily attributed to its state of hydration.

| Form | Melting Point Range (°C) | Source(s) |

| Hydrate | 82.5 - 88.5 | [3][4][9] |

| (Likely Anhydrous) | 86 | [6][11][12] |

The presence of water molecules within the crystal lattice (as a hydrate) typically lowers the melting point compared to the anhydrous form. Commercial products often specify a water content between 7.0% and 18.0%, determined by Karl Fischer titration.[3][4][9] This variability in water content directly contributes to the observed melting point range.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and phase transition behavior of crystalline solids. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Causality in Experimental Design:

-

Inert Atmosphere: A nitrogen purge is used to create an inert environment, preventing oxidative degradation of the sample at elevated temperatures.

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min) is chosen as a balance between resolution and experimental time. A slower rate can provide better resolution of thermal events but may lead to peak broadening.

-

Sample Encapsulation: Hermetically sealed aluminum pans are used to contain the sample and prevent the loss of volatile components, including water from the hydrate, which would affect the measurement.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 120 °C).

-

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Boiling Point: A Challenging Determination

Aromatic sulfonic acids are characterized by very high boiling points due to strong intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions involving the polar sulfonic acid group.[13] Direct experimental determination is challenging as decomposition may occur before boiling. The available data are rough estimates.

| Property | Value | Source(s) |

| Boiling Point | 290.72 °C (rough estimate) | [12] |

Experimental Protocol: Boiling Point Determination by Ebulliometry

Ebulliometry is a technique that accurately measures the boiling point of a liquid by creating a vapor-liquid equilibrium.[14][15] While primarily used for determining molecular weights of non-volatile solutes or the alcohol content of beverages, it can be adapted for pure substances.[16]

Causality in Experimental Design:

-

Equilibrium: The design of an ebulliometer, such as the Świętosławski type, uses a Cottrell pump to shower the thermometer with a mixture of boiling liquid and vapor, ensuring the measured temperature is that of the true vapor-liquid equilibrium, avoiding errors from superheating.[14]

-

Pressure Correction: The boiling point is highly dependent on atmospheric pressure. A precise measurement of the ambient pressure is crucial, and the observed boiling point must be corrected to standard pressure (760 mmHg) for comparability.

-

Calibration: Calibrating the instrument by measuring the boiling point of a pure solvent with a well-known boiling point (e.g., distilled water) accounts for any instrumental or pressure-related deviations.[16]

Step-by-Step Methodology:

-

Instrument Setup: Assemble the ebulliometer according to the manufacturer's instructions. Ensure all glassware is clean and dry.

-

Calibration:

-

Add a known volume of a standard solvent (e.g., distilled water) to the boiler.

-

Gently heat the solvent to a steady boil.

-

Record the equilibrium boiling temperature and the ambient atmospheric pressure. Compare this to the known boiling point of the solvent at that pressure to establish a correction factor.

-

-

Sample Measurement:

-

Thoroughly clean and dry the ebulliometer.

-

Introduce a sample of molten this compound into the boiler.

-

Apply heat gradually to achieve a stable boiling state.

-

Once the temperature reading stabilizes, record the equilibrium boiling point.

-

-

Pressure Correction: Apply the necessary correction to normalize the observed boiling point to standard atmospheric pressure.

Solubility Profile

The solubility of DMBSA is dominated by the highly polar sulfonic acid (-SO₃H) group. This group readily engages in hydrogen bonding, making the compound highly soluble in polar solvents.[1]

| Solvent | Solubility | Rationale | Source(s) |

| Water | Soluble | The polar -SO₃H group forms strong hydrogen bonds with water molecules. | [1][2][11][12] |

| Non-polar Organic Solvents (e.g., Hexane, Benzene) | Limited Solubility | The non-polar hydrocarbon backbone has unfavorable interactions with the polar solvent. | [1] |

The solubility in aqueous media is also temperature-dependent, generally increasing with a rise in temperature.[1] This property is crucial for its use as a catalyst in aqueous-phase reactions and for the preparation of detergents.

Acidity and pKa

The sulfonic acid group is strongly electron-withdrawing, which stabilizes the resulting sulfonate anion (R-SO₃⁻) after deprotonation. This makes this compound a strong acid, comparable in strength to mineral acids.[13]

| Property | Value | Source(s) |

| pKa (Predicted) | -0.47 ± 0.30 | [10][11][12] |

A highly negative pKa value indicates that the acid is almost completely dissociated in aqueous solution.[13] This strong acidity is the basis for its catalytic activity in reactions such as esterification and alkylation.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and direct method for determining the pKa of an acid. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Causality in Experimental Design:

-

Strong Base Titrant: A strong base (NaOH) is used to ensure the titration reaction goes to completion, resulting in a sharp and easily identifiable equivalence point.

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with KCl) minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.

-

Gran Plot Analysis: A Gran plot is a linearization method used to determine the equivalence point with higher precision than simply identifying the inflection point of the titration curve, especially for strong acids where the initial pH change is gradual.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate a pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Add a small amount of a background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

-

Titration:

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Titrate the solution with a standardized strong base solution (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

Determine the equivalence point (Vₑ).

-

The pKa is the pH at the half-equivalence point (Vₑ/2). For higher accuracy, use a Gran plot to determine Vₑ.

-

Other Key Physical Properties

A summary of additional physical properties is provided below. These values are typically estimated or computed and serve as useful parameters in process modeling and safety assessments.

| Property | Value | Source(s) |

| Density | 1.3286 g/cm³ (rough estimate) | [12] |

| Vapor Pressure | 4 x 10⁻¹² mmHg at 25 °C | [12] |

| Flash Point | 275.2 °C | [6] |

Conclusion

The physical properties of this compound define its utility as a strong, water-soluble, solid organic acid. Its melting behavior is significantly influenced by its hydration state, a critical consideration for handling and purity assessment. The high boiling point and strong acidity are direct consequences of the polar sulfonic acid functional group. A precise understanding and experimental determination of these properties, using validated methodologies such as DSC, ebulliometry, and potentiometric titration, are essential for the successful application of this compound in research and industry. This guide provides the foundational knowledge and procedural framework to empower scientists and engineers in their work with this versatile chemical.

References

- Solubility of Things. (n.d.). This compound.

- Wikipedia. (n.d.). Ebulliometer.

- Merriam-Webster. (n.d.). Ebulliometry.

- Modern Physics Insights. (2024, May 27). Ebulliometer Uses | Precision, Calibration & Efficiency.

- ChemBK. (2024, April 10). This compound.

- Vintessential. (2014, September 3). Ebulliometry for measuring alcohol in wine: improve your accuracy.

- ChemBK. (2024, April 10). Benzenesulfonic acid, 2,5-dimethyl-.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Glover, C. A. (n.d.). Determination of Number-Average Molecular Weights by Ebulliometry. ACS Publications.

- The Chemical Society of Japan. (2021). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric. J-STAGE.

- Google Patents. (n.d.). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.

- ResearchGate. (n.d.). Solutes in sulfuric acid 4: Ionization of arenesulfonic acids; determination of pKa values by UV techniques.

- SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.

- Solubility of Things. (n.d.). 2,4-Dimethylbenzenesulfonic acid.

- ACS Publications. (n.d.). The pKa's of Aromatic Sulfinic Acids. The Journal of Organic Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).

- The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and.

- precisionFDA. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 2,4-Dimethylbenzenesulfonic acid. PubChem Compound Database.

- PubChemLite. (n.d.). This compound (C8H10O3S).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 609-54-1: this compound [cymitquimica.com]

- 3. A15007.36 [thermofisher.com]

- 4. A15007.14 [thermofisher.com]

- 5. This compound | C8H10O3S | CID 11868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound hydrate, 98% | Fisher Scientific [fishersci.ca]

- 8. GSRS [precision.fda.gov]

- 9. This compound hydrate, 98% 100 g | Request for Quote [thermofisher.com]

- 10. chembk.com [chembk.com]

- 11. This compound dihydrate | 609-54-1 [amp.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 14. Ebulliometer - Wikipedia [en.wikipedia.org]

- 15. merriam-webster.com [merriam-webster.com]

- 16. vintessential.com.au [vintessential.com.au]

2,5-Dimethylbenzenesulfonic acid chemical structure and formula

An In-Depth Technical Guide to 2,5-Dimethylbenzenesulfonic Acid

Introduction: Understanding a Versatile Aromatic Sulfonic Acid

This compound, also widely known by its synonym p-xylene-2-sulfonic acid, is a significant member of the aromatic sulfonic acid family. It is a crystalline organic compound characterized by a benzene ring substituted with two methyl groups and a sulfonic acid functional group. This unique structure imparts a combination of aromatic, nonpolar characteristics (from the dimethylbenzene backbone) and high polarity and acidity (from the sulfonic acid moiety).

This duality makes it a highly versatile compound in industrial and laboratory settings. It serves not merely as a strong, organic-soluble acid catalyst but also as a crucial intermediate in the synthesis of a wide array of commercially important products, including dyes, pharmaceuticals, and specialized surfactants.[1][2] This guide provides a comprehensive technical overview for researchers and development professionals, detailing its chemical structure, properties, synthesis, and key applications, grounded in the principles of synthetic and physical organic chemistry.

Chemical Identity and Molecular Structure

Precise identification is paramount in chemical research and development. This compound is structurally defined by a p-xylene core that has undergone electrophilic sulfonation at the 2-position. The molecular structure and key identifiers are summarized below.

Molecular Structure:

Figure 1. 2D chemical structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | p-Xylene-2-sulfonic acid, 2,5-Xylenesulfonic acid[3] |

| CAS Number | 609-54-1 (anhydrous)[2][3][4][5]; 66905-17-7 (dihydrate)[6] |

| Molecular Formula | C₈H₁₀O₃S[3][5][7][8] |

| Molecular Weight | 186.23 g/mol [1][3][8] |

| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)O[3] |

| InChIKey | IRLYGRLEBKCYPY-UHFFFAOYSA-N[2][3][4] |

Physicochemical Properties: A Tale of Two Moieties

The physical and chemical properties of this compound are a direct consequence of its amphiphilic-like nature. The sulfonic acid group (-SO₃H) is a powerful, hydrophilic, and highly acidic functional group, while the xylene backbone is nonpolar and hydrophobic.

Solubility and Physical State

At ambient temperature, this compound is a white to off-white crystalline solid.[1][2] The presence of the sulfonic acid group renders it highly polar, leading to excellent solubility in water and other polar solvents.[1][2] Conversely, its solubility is limited in non-polar organic solvents like hexane.[1] This differential solubility is a key factor in its application, particularly in biphasic catalytic systems or during product purification via extraction. The compound is often supplied and handled as a dihydrate (C₈H₁₀O₃S · 2H₂O), which can affect its physical properties, such as melting point and molecular weight (222.26 g/mol for the dihydrate).[6]

Table 2: Key Physicochemical Data

| Property | Value | Rationale and Field Insight |

| Appearance | White to off-white crystalline solid[1][2] | Purity can affect color; yellowish tints may indicate the presence of nitrated or oxidized impurities. |

| Topological Polar Surface Area | 62.8 Ų[3][5] | This high value, contributed by the -SO₃H group, confirms the molecule's polar nature and its capacity for strong hydrogen bonding. |

| Acidity | Strong Acid | As a sulfonic acid, it is comparable in strength to sulfuric acid, fully dissociating in aqueous solution. This makes it an excellent catalyst for acid-mediated reactions. |

| Solubility in Water | Soluble[1][2][9] | The dominant sulfonic acid group readily hydrogen bonds with water, overcoming the hydrophobicity of the xylene ring. |

Synthesis: Electrophilic Aromatic Sulfonation of p-Xylene

The principal route to this compound is the direct sulfonation of p-xylene. This reaction is a classic example of electrophilic aromatic substitution (S_EAr), a cornerstone of aromatic chemistry.

Mechanistic Rationale

In the sulfonation of p-xylene, the two methyl groups are activating, ortho-, para-directing substituents. The positions ortho to the methyl group at C1 are C2 and C6, while the positions ortho to the methyl group at C4 are C3 and C5. Since all four positions are activated and sterically accessible, a single monosulfonated product is predominantly formed: this compound (nomenclature assigns the lowest possible locants). The reaction typically uses concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent.[10][11] The electrophile is sulfur trioxide (SO₃) or its protonated form.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is designed as a self-validating system, where the physical properties of the product confirm a successful reaction.

Materials:

-

p-Xylene (99% purity)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice Bath

-

Round-bottom flask (250 mL) with magnetic stirrer

-

Heating mantle with temperature control

-

Buchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of p-xylene. Place the flask in an ice bath to cool.

-

Addition of Sulfonating Agent: Slowly and with continuous stirring, add 30 mL of concentrated sulfuric acid to the cooled p-xylene. Causality Note: Slow addition is critical to control the exothermic reaction and prevent undesirable side reactions or excessive temperature increase.

-

Reaction Execution: Remove the flask from the ice bath and allow it to warm to room temperature. Place it in a heating mantle and gently heat to 60-70°C with vigorous stirring. The two-phase mixture will gradually become a single, clear phase. Self-Validation Check: The formation of a single homogeneous phase indicates the consumption of the insoluble p-xylene and the formation of the soluble sulfonic acid product. This typically takes 30-60 minutes.

-

Quenching and Crystallization: Once the reaction is complete (as indicated by the clear solution), carefully and slowly pour the warm reaction mixture into a beaker containing 150 mL of ice-cold deionized water. This will quench the reaction and precipitate the product, which is less soluble in the acidic aqueous solution at low temperatures.

-

Isolation: Cool the mixture thoroughly in an ice bath to maximize crystallization. Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake with two small portions (20 mL each) of ice-cold water to remove any residual sulfuric acid. Recrystallization from a minimal amount of hot water can be performed for higher purity if needed.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (~50°C) to yield the final product, typically as the dihydrate.

Visualization of Synthesis Workflow

Caption: A flowchart of the laboratory synthesis of this compound.

Industrial and Research Applications

The utility of this compound stems from its strong acidity and its role as a versatile chemical intermediate.

Table 3: Key Application Areas

| Application Area | Description and Mechanistic Insight |

| Acid Catalyst | Acts as a strong Brønsted acid catalyst for reactions like esterification, hydrolysis, and alkylation.[1][2] Its organic backbone often enhances its solubility in organic reaction media compared to inorganic acids like H₂SO₄, enabling homogeneous catalysis. |

| Intermediate for Dyes & Pharmaceuticals | The sulfonic acid group can be converted into other functional groups (e.g., sulfonyl chlorides, sulfonamides) or can act as a water-solubilizing group in the synthesis of azo dyes and various pharmaceutical agents.[1][2] |

| Detergents and Hydrotropes | While the acid itself is not used, its neutralized salts (e.g., sodium 2,5-dimethylbenzenesulfonate) are highly effective hydrotropes.[12] A hydrotrope is a compound that solubilizes hydrophobic compounds in aqueous solutions. They are crucial additives in liquid detergents and industrial cleaners to prevent phase separation and maintain product clarity.[12] |

| Analytical Reagent | It has been cited for use as a reagent in the determination of serum cholesterol, highlighting its application in specialized analytical methods.[5][7] |

Logical Flow of Applications

Caption: Logical relationships showing direct and intermediate applications.

Safety and Handling

As a strong acid, this compound must be handled with appropriate personal protective equipment (PPE) and engineering controls. The primary hazards are related to its corrosive nature.

Table 4: GHS Hazard Information

| GHS Pictogram | Signal Word | Hazard Statement |

| Warning | H315: Causes skin irritation.[3][9] H319: Causes serious eye irritation.[3][9] H335: May cause respiratory irritation.[9] |

Handling Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[9][13]

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Handling: Avoid creating dust. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9][13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11868, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735021, this compound Dihydrate.

- SIELC Technologies (2018). This compound.

- Solubility of Things. This compound.

- Cerfontain, H. (1969). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 88(8), 939-947.

- Global Substance Registration System. This compound.

- Google Patents (2019). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.

- Ungefug, G. A. (1956). A student preparation: Sulfonation. Journal of Chemical Education, 33(12), 633.

- National Industrial Chemicals Notification and Assessment Scheme (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 609-54-1: this compound [cymitquimica.com]

- 3. This compound | C8H10O3S | CID 11868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. echemi.com [echemi.com]

- 6. This compound Dihydrate | C8H14O5S | CID 2735021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound dihydrate | 609-54-1 [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. fishersci.com [fishersci.com]

2,5-Dimethylbenzenesulfonic acid CAS number 609-54-1

An In-Depth Technical Guide to 2,5-Dimethylbenzenesulfonic Acid (CAS 609-54-1)

This guide provides a comprehensive technical overview of this compound (CAS 609-54-1), also known as p-Xylene-2-sulfonic acid. It is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this versatile aromatic sulfonic acid. The narrative moves beyond simple data recitation to explain the underlying principles governing its synthesis, reactivity, and analysis, reflecting field-proven insights.

Introduction and Molecular Overview

This compound is an organic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 5, and a sulfonic acid group (-SO₃H) at position 1.[1][2] This structure imparts a unique combination of aromatic character, strong acidity, and aqueous solubility, making it a valuable intermediate and catalyst in numerous chemical processes.[1][3] The presence of the methyl groups influences the compound's steric and electronic properties, distinguishing its reactivity from simpler aromatic sulfonic acids like benzenesulfonic acid.[1] It is typically available as a white to light-yellow crystalline solid, often in its hydrate form.[1][3]

Structural and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is critical for its effective application and handling. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 609-54-1 | [1][4][5] |

| Molecular Formula | C₈H₁₀O₃S | [1][2][4] |

| Molecular Weight | 186.23 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 86 °C | [6] |

| Density | ~1.3 g/cm³ | [3][6] |

| Solubility | Soluble in water; limited solubility in non-polar organic solvents | [1][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Xylene-2-sulfonic acid, 2,5-Xylenesulfonic acid | [1][2][7] |

Synthesis Pathway: Electrophilic Aromatic Sulfonation

The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of p-xylene. This reaction is a cornerstone of aromatic chemistry and its successful execution relies on controlling specific reaction parameters.

Causality of the Synthesis Protocol

The sulfonation of an aromatic ring is a reversible reaction.[8] To drive the equilibrium towards the product, a strong sulfonating agent and dehydrating conditions are necessary. Concentrated sulfuric acid (93-98%) or fuming sulfuric acid (oleum) is employed because it serves as the source of the electrophile, sulfur trioxide (SO₃), and simultaneously acts as a dehydrating agent, sequestering the water molecule produced during the reaction. This removal of a product shifts the reaction equilibrium to the right, maximizing the yield of the desired sulfonic acid, a direct application of Le Châtelier's principle.[8] The patent CN108047001B notes that using concentrated sulfuric acid with dimethylbenzene can achieve high conversion rates.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a self-validating system. Each step is designed to ensure safety, purity, and yield, with checkpoints for verification.

-

Reagent Preparation: In a fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride).

-

Initial Charge: Add 53 g (0.5 mol) of p-xylene to the flask. Begin stirring to ensure homogeneity.

-

Sulfonating Agent Addition: Carefully measure 54 g (0.55 mol, ~29.4 mL) of 98% sulfuric acid into the dropping funnel.

-

Causality Check: A slight molar excess of sulfuric acid is used to ensure complete conversion of the limiting reactant, p-xylene, and to maintain dehydrating conditions.

-

-

Reaction Execution: Add the sulfuric acid dropwise to the stirred p-xylene over 30-45 minutes. The reaction is exothermic; maintain the internal temperature between 40-50°C using a water bath. After addition, continue stirring at this temperature for 2 hours.

-

Reaction Quenching (Critical Step): Prepare a 500 mL beaker containing 200 g of crushed ice. Once the reaction is complete, slowly and carefully pour the warm reaction mixture onto the ice with vigorous stirring.

-

Trustworthiness: This step is highly exothermic. Slow addition to a large volume of ice is crucial for dissipating heat safely and preventing uncontrolled boiling. This also precipitates the product, which is less soluble in the cold aqueous acidic medium.

-

-

Product Isolation: Allow the mixture to stand in an ice bath for 30 minutes to complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with two 20 mL portions of ice-cold distilled water to remove residual sulfuric acid and other water-soluble impurities.

-

Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight. The final product is typically the dihydrate.[10][11]

-

Verification: Confirm product identity and purity using melting point analysis and the analytical methods described in Section 4.

Chemical Reactivity and Industrial Applications

The utility of this compound stems from the reactivity of its sulfonic acid group and the influence of the substituted aromatic ring.

Key Application Areas

-

Chemical Intermediate: It is a crucial precursor in the synthesis of various specialty chemicals. Its sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, and sulfonate esters, which are key functional groups in many pharmaceuticals, dyes, and agrochemicals.[1]

-

Acid Catalyst: The strong acidic nature of the sulfonic acid group (pKa comparable to mineral acids) makes it an effective and versatile acid catalyst in organic reactions like esterification, dehydration, and polymerization.[3][12] Its organic backbone provides solubility in organic media where mineral acids might be unsuitable.

-

Detergents and Surfactants: As a hydrotrope, its sodium salt is used in liquid detergent formulations to increase the solubility of other organic ingredients in water, preventing phase separation and improving product stability and performance.[3][13]

-

Analytical Reagent: It has been utilized as a reagent for the determination of serum cholesterol.[6][10]

Reactivity Profile Diagram

Caption: Key reactivity sites of this compound.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for verifying the purity of synthesized this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the predominant technique.

Comparative Overview of Analytical Techniques

| Technique | Purpose | Key Parameters | Source(s) |

| Reverse-Phase HPLC | Purity assessment, quantification | C18 or similar column; Mobile phase of Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid); UV detection at ~220 nm. | [5] |

| ¹³C NMR Spectroscopy | Structural confirmation | Aromatic carbons: 125-150 ppm; Aliphatic methyl carbons: 15-30 ppm. | [2][14] |

| Mass Spectrometry | Molecular weight confirmation | Electrospray Ionization (ESI) in negative mode shows a deprotonated molecule [M-H]⁻ at m/z 185.0278. | [2] |

Standard HPLC Protocol for Purity Analysis

This protocol provides a reliable method for separating this compound from common impurities like p-xylene and isomeric byproducts.

-

System Preparation:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 30°C.

-

-

Standard Preparation: Accurately weigh ~20 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a stock solution of ~200 µg/mL.

-

Sample Preparation: Prepare a sample solution of the synthesized material at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to protect the HPLC column.

-

Self-Validation: Filtering the sample is a critical, non-negotiable step to prevent particulate matter from blocking the column frit, which would lead to high backpressure and poor chromatographic performance.

-

-

Chromatographic Run:

-

Equilibrate the column with a starting mixture (e.g., 90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the standard and sample solutions.

-

Run a gradient elution program, for example:

-

0-15 min: Increase from 10% to 70% B.

-

15-17 min: Increase to 95% B.

-

17-20 min: Hold at 95% B.

-

20-21 min: Return to 10% B.

-

21-25 min: Re-equilibration at 10% B.

-

-

-

Data Analysis: Identify the peak for this compound by comparing the retention time with the reference standard. Calculate purity using the area percent method.

Analytical Workflow Diagram

Caption: Standard workflow for HPLC-based purity analysis.

Safety, Handling, and Storage

This compound is a corrosive and irritating compound that requires careful handling.

-

Hazard Identification: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][15]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a foundational chemical with significant industrial relevance. Its synthesis via electrophilic sulfonation is a classic, scalable process, and its utility as a catalyst and synthetic intermediate is well-established. For researchers and developers, a thorough understanding of its properties, reaction mechanisms, and analytical validation procedures is paramount for leveraging its full potential in creating novel materials, pharmaceuticals, and other high-value chemical products. The protocols and data presented in this guide offer a robust framework for its confident and effective application.

References

- Solubility of Things. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SIELC Technologies. (2018). This compound.

- Australian National Industrial Chemicals Notification and Assessment Scheme. (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment. [Link]

- Google Patents. (n.d.). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.

- precisionFDA. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.

- GSRS. (n.d.). This compound.

- PubChem. (n.d.). This compound Dihydrate. National Center for Biotechnology Information.

- CAS Common Chemistry. (n.d.). 2-Amino-4,5-dimethylbenzenesulfonic acid.

- The Organic Chemistry Tutor. (2018, May 7).

- Google Patents. (n.d.). US6235198B1 - Process for purification of dimethyl sulphoxide (DMSO).

Sources

- 1. CAS 609-54-1: this compound [cymitquimica.com]

- 2. This compound | C8H10O3S | CID 11868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scbt.com [scbt.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. echemi.com [echemi.com]

- 7. GSRS [precision.fda.gov]

- 8. youtube.com [youtube.com]

- 9. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google Patents [patents.google.com]

- 10. This compound dihydrate | 609-54-1 [chemicalbook.com]

- 11. This compound Dihydrate | C8H14O5S | CID 2735021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Synonyms for 2,5-Dimethylbenzenesulfonic acid

An In-Depth Technical Guide to the Nomenclature and Core Properties of 2,5-Dimethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Name

In the landscape of chemical synthesis and analysis, precision in communication is paramount. A single compound can be known by a multitude of names across different databases, historical literature, and commercial suppliers. This guide focuses on This compound , an aromatic sulfonic acid with significant utility in various scientific domains. While its formal name provides a clear structural definition, its array of synonyms can present a challenge for researchers conducting literature reviews, sourcing reagents, or navigating regulatory databases.

This document serves as a comprehensive reference for understanding the nomenclature of this compound. As a senior application scientist, the goal is not merely to list names but to provide context, clarify relationships between identifiers, and present the core technical data that underpins the compound's practical applications. Understanding the causality behind its properties—from its synthesis to its role as a catalyst and analytical reagent—is essential for its effective use in the laboratory. This guide is structured to provide a self-validating framework of information, grounded in authoritative sources, to support your research and development endeavors.

Part 1: Comprehensive Nomenclature and Identification

The varied nomenclature for this compound stems from different naming conventions (IUPAC, common names) and its relationship to its parent hydrocarbon, p-xylene. The sulfonic acid group is positioned at the second carbon relative to one of the methyl groups on the benzene ring.

Primary Synonyms and Identifiers

The most frequently encountered synonyms reflect this structural foundation. These names are often used interchangeably in technical literature and supplier catalogs.

-

p-Xylene-2-sulfonic acid : This common name is highly descriptive, indicating a sulfonic acid group on a p-xylene backbone.[1][2][3][4]

-

2,5-Xylenesulfonic acid : Another widely used common name that is synonymous with the p-xylene designation.[1][4][5]

-

Benzenesulfonic acid, 2,5-dimethyl- : This is a more systematic, inverted name often found in chemical indexing systems.[1][2][5][6]

It is also crucial to recognize its hydrated forms, which are common commercially:

-

This compound hydrate : Indicates the presence of associated water molecules, which does not alter the core chemical reactivity but affects properties like molecular weight.[7]

-

This compound dihydrate : Specifically indicates the presence of two water molecules per molecule of the acid.[8][9][10]

The following Graphviz diagram illustrates the logical hierarchy of the nomenclature, connecting the core structure to its various names.

Caption: Logical flow from core chemical structure to its various names.

Data-Driven Identification: A Comparative Table

For absolute certainty in identification, numerical identifiers are the gold standard. The following table consolidates the key synonyms with their corresponding CAS numbers and other registry data. The primary CAS number for the anhydrous form is 609-54-1 .

| Identifier Type | Value | Notes | Source(s) |

| Primary CAS Number | 609-54-1 | Refers to the anhydrous form. | [1][2][6][11] |

| IUPAC Name | This compound | The preferred systematic name. | [1] |

| Molecular Formula | C₈H₁₀O₃S | Anhydrous form. | [2][5][6][11] |

| Synonym | p-Xylene-2-sulfonic acid | Common and widely used. | [1][2][3] |

| Synonym | 2,5-Xylenesulfonic acid | Common and widely used. | [1][4][5] |

| EC Number | 210-193-5 | European Community number. | [1][5] |

| UNII | L1SEA5QNP9 | FDA Unique Ingredient Identifier. | [1] |

| Deprecated CAS | 81789-92-6 | Older CAS number, should not be used for new records. | [1][5][6] |

| Hydrate CAS | 273200-04-7 | Refers to the hydrate form (unspecified water molecules). | [7] |

Part 2: Physicochemical Properties and Their Implications

The utility of this compound in drug development and research is a direct consequence of its molecular structure. The presence of both a nonpolar aromatic ring with methyl groups and a highly polar sulfonic acid group gives it amphiphilic characteristics, though it is dominated by the polar nature of the sulfonic acid moiety.

| Property | Value | Significance in Application | Source(s) |

| Molecular Weight | 186.23 g/mol (anhydrous) | Essential for stoichiometric calculations in synthesis. | [1][3][5][6] |

| Appearance | White to light yellow solid | A basic quality control parameter.[2] | [2][12] |

| Melting Point | 86 °C | Relevant for reaction condition planning and material handling. | [5] |

| Solubility | Soluble in water | The polar sulfonic acid group allows for high aqueous solubility, making it useful as a reagent or catalyst in aqueous media.[2][12] | [2][12] |

| Polarity | High | Drives its solubility and its function as an ion-pairing agent in chromatography. | [12] |

| Acidity | Strong acid | The sulfonic acid group is highly acidic, making it an effective acid catalyst in organic reactions.[12] | [12] |

Part 3: Synthesis and Experimental Protocol

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most common industrial and laboratory synthesis of this compound is through the direct sulfonation of p-xylene. This reaction is a classic example of electrophilic aromatic substitution, where sulfur trioxide (SO₃), typically from concentrated or fuming sulfuric acid, acts as the electrophile.

The methyl groups on the benzene ring are ortho-, para-directing activators. In p-xylene, the positions ortho to the methyl groups are the only available sites for substitution. The steric hindrance between the two methyl groups is minimal, allowing for a relatively clean sulfonation at the 2-position.

The workflow for this synthesis is visualized below.

Caption: A typical laboratory workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating method for synthesizing this compound dihydrate.[8] The yield and purity serve as validation metrics.

Objective: To synthesize this compound via sulfonation of p-xylene.

Materials:

-

p-Xylene (reagent grade)

-

Concentrated sulfuric acid (93% or higher)

-

Deionized water

-

Ice

-

Ethanol (for recrystallization, optional)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Initial Charge: Add a measured amount of p-xylene to the flask and begin stirring.

-

Sulfonation: Slowly add concentrated sulfuric acid dropwise from the dropping funnel into the stirring p-xylene. The rate of addition must be controlled to keep the reaction temperature from rising excessively.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Quenching & Precipitation: Slowly and carefully pour the reaction mixture over a beaker of crushed ice. This step quenches the reaction and precipitates the sulfonic acid product, which has lower solubility in the cold aqueous medium.

-

Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with small portions of cold deionized water to remove any residual sulfuric acid.

-

Purification (Self-Validation): The purity of the crude product can be assessed by its melting point. For higher purity, the product can be recrystallized from a minimal amount of hot water or an ethanol/water mixture. The formation of well-defined crystals upon cooling is an indicator of successful purification.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain the final product, typically as a dihydrate. The final yield of this compound can be over 83%.[13]

Part 4: Field-Proven Applications in Drug Development and Research

The chemical properties of this compound make it a versatile tool for scientists.

-

Chemical Intermediate: It is a valuable building block in organic synthesis. The sulfonic acid group can be converted into other functional groups (e.g., sulfonyl chlorides, sulfonamides), making it an important intermediate in the manufacturing of certain pharmaceuticals, dyes, and agrochemicals.[2]

-

Acid Catalyst: Due to its strong acidic nature and solubility in various media, it serves as an effective catalyst for reactions such as esterifications and alkylations.[2][12]

-

Analytical Reagent: In analytical chemistry, it has specific uses:

Conclusion

This compound is a compound whose simple structure belies its versatility. For the researcher, scientist, or drug development professional, a thorough understanding of its nomenclature is the first step toward its effective and safe utilization. By recognizing its various synonyms—from p-Xylene-2-sulfonic acid to its CAS number 609-54-1—one can navigate the complexities of chemical sourcing, literature review, and regulatory compliance with confidence. Its properties as a strong acid catalyst, a versatile synthetic intermediate, and a specialized analytical reagent are directly rooted in its molecular architecture. This guide provides a foundational, technically grounded resource to support and streamline its application in your scientific endeavors.

References

- This compound - SIELC Technologies.

- This compound | C8H10O3S | CID 11868 - PubChem.

- CAS 609-54-1: this compound - CymitQuimica.

- This compound dihydr

- 609-54-1, this compound Formula - ECHEMI.

- This compound hydr

- This compound hydr

- This compound - Solubility of Things.

- This compound Dihydr

- 2,5-DIMETHYLBENZENE-1-SULFONIC ACID DIHYDRATE | CAS 609-54-1 - M

- p-Xylene-2-sulfonic acid | CAS 609-54-1 | SCBT - Santa Cruz Biotechnology.

- Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 - Smolecule.

- p-Xylene-2-sulfonic acid hydr

- p-Xylene-2-sulfonic acid - CymitQuimica.

- CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google P

- p-xylene-2-sulfonic acid - ChemBK.

Sources

- 1. This compound | C8H10O3S | CID 11868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 609-54-1: this compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. p-Xylene-2-sulfonic acid | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound hydrate | C8H12O4S | CID 16220114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound dihydrate | 609-54-1 [chemicalbook.com]

- 9. This compound Dihydrate | C8H14O5S | CID 2735021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,5-DIMETHYLBENZENE-1-SULFONIC ACID DIHYDRATE | CAS 609-54-1 [matrix-fine-chemicals.com]

- 11. This compound hydrate, 98% 500 g | Request for Quote [thermofisher.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to p-Xylene-2-sulfonic Acid: Core Properties and Applications

This guide provides a comprehensive technical overview of p-Xylene-2-sulfonic acid, a versatile aromatic sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, analysis, and key applications of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Scientific Merit of p-Xylene-2-sulfonic Acid

p-Xylene-2-sulfonic acid, also known as 2,5-dimethylbenzenesulfonic acid, is an organic compound that has garnered significant interest in various chemical and pharmaceutical applications. Its structure, featuring a sulfonic acid group attached to a p-xylene backbone, imparts unique properties that make it a valuable tool in organic synthesis and materials science. This guide will explore the core characteristics of this compound, providing a foundational understanding for its effective utilization in research and development.

Fundamental Properties of p-Xylene-2-sulfonic Acid

A thorough understanding of the physicochemical properties of p-Xylene-2-sulfonic acid is paramount for its handling, application, and the interpretation of experimental results.

Chemical and Physical Characteristics

The key chemical and physical properties of p-Xylene-2-sulfonic acid are summarized in the table below. These values are critical for designing experiments, ensuring safe handling, and predicting its behavior in various chemical systems.

| Property | Value | References |

| Chemical Formula | C₈H₁₀O₃S | [1][2] |

| Molecular Weight | 186.23 g/mol | [2][3] |

| CAS Number | 609-54-1 | [1][2][3] |

| Appearance | White to light yellow or light red crystalline powder | [4] |

| Melting Point | 84.0 to 88.0 °C | [4] |

| Solubility | Soluble in water | [5] |

| Purity (Typical) | >98.0% (HPLC) | [4] |

| Hygroscopicity | Hygroscopic | [1] |

Structural Representation

The molecular structure of p-Xylene-2-sulfonic acid is fundamental to its reactivity and function. The sulfonic acid group is a strong acid and electron-withdrawing, while the two methyl groups on the benzene ring are activating and ortho-, para-directing for further electrophilic substitution, though the sulfonic acid group's steric bulk and electronic effects heavily influence substitution patterns.

Caption: Molecular structure of p-Xylene-2-sulfonic acid.

Synthesis and Purification

The primary route for the synthesis of p-Xylene-2-sulfonic acid is through the electrophilic aromatic substitution of p-xylene with a sulfonating agent.

Synthesis Protocol: Sulfonation of p-Xylene

This protocol describes a laboratory-scale synthesis of p-Xylene-2-sulfonic acid. The rationale behind this procedure is to utilize a strong sulfonating agent to achieve efficient conversion of the starting material.

Materials:

-

p-Xylene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Ice bath

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

Beaker

-

Glass rod

Procedure:

-

Reaction Setup: In a fume hood, place a reaction flask equipped with a magnetic stirrer in an ice bath.

-

Addition of p-Xylene: Add a measured amount of p-xylene to the reaction flask.

-

Slow Addition of Sulfonating Agent: Slowly add a stoichiometric excess of concentrated sulfuric acid or fuming sulfuric acid to the p-xylene via a dropping funnel with vigorous stirring. The slow addition and cooling are crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the p-Xylene-2-sulfonic acid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

-

Drying: Dry the product, preferably in a desiccator over a suitable drying agent.

Purification: Recrystallization

For obtaining high-purity p-Xylene-2-sulfonic acid, recrystallization is a common and effective method.

Protocol:

-

Solvent Selection: Choose a suitable solvent system. Water is often a good choice due to the high polarity of the sulfonic acid group.

-

Dissolution: Dissolve the crude product in a minimum amount of hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities, including the activated charcoal if used.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized p-Xylene-2-sulfonic acid.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for p-Xylene-2-sulfonic acid.

| Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic protons (singlets or doublets) in the range of 7.0-8.0 ppm. Methyl protons (singlets) around 2.2-2.6 ppm. The acidic proton of the sulfonic acid group is often broad and may exchange with solvent protons. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. Methyl carbons around 20 ppm. |

| FTIR (cm⁻¹) | O-H stretch (broad) from the sulfonic acid group around 3000 cm⁻¹. C-H stretches (aromatic and aliphatic) just above and below 3000 cm⁻¹. S=O stretches (asymmetric and symmetric) around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. C=C stretches (aromatic) in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 186. Fragmentation patterns may show the loss of SO₃ (80 amu). |

Key Reactions and Mechanisms

The reactivity of p-Xylene-2-sulfonic acid is dominated by the sulfonic acid group and the aromatic ring.

Mechanism of Sulfonation

The sulfonation of p-xylene is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃), which can be present in fuming sulfuric acid or formed in equilibrium in concentrated sulfuric acid.

Caption: Simplified mechanism of p-xylene sulfonation.

The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields the final product.

Desulfonation

A notable characteristic of aromatic sulfonation is its reversibility. The sulfonic acid group can be removed by heating the sulfonic acid in dilute aqueous acid. This property is often exploited in organic synthesis to use the sulfonic acid group as a temporary protecting or directing group.

Conversion to Other Functional Groups

The sulfonic acid group can be converted to other functional groups. For instance, fusion with sodium hydroxide at high temperatures can replace the sulfonic acid group with a hydroxyl group, yielding 2,5-dimethylphenol.

Applications in Research and Development

p-Xylene-2-sulfonic acid and its derivatives have found utility in several areas of chemical and pharmaceutical research.

Catalysis in Organic Synthesis

As a strong, non-oxidizing acid, p-Xylene-2-sulfonic acid can be employed as a catalyst in various acid-catalyzed reactions, including:

-

Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.

-

Acetal and Ketal Formation: Protecting carbonyl groups by converting them to acetals or ketals.

-

Dehydration Reactions: Promoting the elimination of water to form alkenes or ethers.

Intermediate in Chemical Synthesis

p-Xylene-2-sulfonic acid serves as a versatile intermediate for the synthesis of a range of other chemicals. Its reactivity allows for the introduction of the 2,5-dimethylphenylsulfonyl moiety into molecules, which can be useful in the development of new materials and pharmaceuticals.

Role in Drug Development

While direct applications in final drug structures are less common, arylsulfonic acids play important roles in drug development:

-

Counter-ion for Drug Formulation: The acidic nature of p-Xylene-2-sulfonic acid allows it to form salts with basic drug molecules. This can improve the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).

-

Chiral Resolution: As a chiral acid, derivatives of p-Xylene-2-sulfonic acid can be used as resolving agents to separate enantiomers of racemic drug candidates.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling p-Xylene-2-sulfonic acid.

Hazard Summary

-

Corrosive: Causes severe skin burns and eye damage.[6]

-

Irritant: May cause respiratory irritation.[6]

-

Hygroscopic: Store in a dry, well-ventilated place.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

p-Xylene-2-sulfonic acid is a valuable and versatile chemical with a well-defined set of fundamental properties. Its utility as a catalyst, a chemical intermediate, and a tool in pharmaceutical formulation underscores its importance in both academic research and industrial applications. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for harnessing its full potential.

References

- p-Xylene-2-sulfonic Acid Hydrate, min 98% (HPLC), 100 grams - CP Lab Safety. (URL: [Link])

- p-Xylene-2-sulfonic Acid, Hydr

- p-Xylene-2-sulfonic Acid, Hydrate | Spectrum Chemical® - Alkali Scientific. (URL: [Link])

- p-Xylene-2-sulfonic Acid Hydrate 98.0+%, TCI America™ | Fisher Scientific. (URL: [Link])

- Pharmaceuticals - Phosgene Derivatives & Specialty Chemicals Manufacturing. (URL: [Link])

- HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf - NIH. (URL: [Link])

- Synthesis of p-xylene

- (PDF)

- Health Hazards of Xylene: A Liter

- Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing). (URL: [Link])

- WO/2009/096352 ARYLSULFONIC ACID COMPOUND AND USE THEREOF AS ELECTRON-ACCEPTOR MATERIAL - WIPO P

Sources

- 1. p-Xylene-2-sulfonic acid | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. p-Xylene-2-sulfonic Acid | 609-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Solubility of 2,5-Dimethylbenzenesulfonic Acid in Water and Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethylbenzenesulfonic acid (also known as p-Xylene-2-sulfonic acid). As a key intermediate in the synthesis of dyes, pharmaceuticals, and detergents, and its application as an acid catalyst, understanding its solubility profile is paramount for researchers, process chemists, and formulation scientists. This document delves into the foundational physicochemical principles governing its solubility, presents a detailed solubility profile in aqueous and organic media, and furnishes a robust, field-proven experimental protocol for its determination.

Introduction and Physicochemical Profile

This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with two methyl groups and a sulfonic acid functional group (-SO₃H).[1] The presence of the highly polar sulfonic acid group dominates its physical properties, rendering it a strong organic acid and imparting significant influence over its solubility.[2] The compound is typically a white to off-white crystalline solid, often available as a hydrate, which is an important consideration for precise experimental work.[1][3] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[4]

The fundamental properties of this compound are critical for understanding its behavior in different solvent systems. These are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₃S | [5] |

| Molecular Weight | 186.23 g/mol | [5] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | ~86 °C (for hydrate) | [6] |

| Density | ~1.32 g/cm³ (estimate) | [6] |

| pKa (predicted) | -0.47 ± 0.30 | [4] |

| logP (XLogP3) | 1.4 | [5] |

The strongly acidic nature, indicated by a negative predicted pKa, means it is almost fully dissociated in aqueous solutions.[4] This ionization is a primary driver of its high water solubility.

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent, a principle best described by the "like dissolves like" paradigm.

-

Polarity and Hydrogen Bonding: The sulfonic acid group (-SO₃H) is highly polar and acts as both a strong hydrogen bond donor (from the -OH) and acceptor (from the oxygens). In polar protic solvents like water and alcohols, it readily forms strong hydrogen bonds, leading to favorable solvation and high solubility.

-

Aromatic Character: The dimethylbenzene portion of the molecule is nonpolar and lipophilic. This part of the structure contributes to its solubility in less polar organic solvents.

-

Ionization: As a strong acid, it donates a proton in aqueous and other sufficiently basic media to form the 2,5-dimethylbenzenesulfonate anion. This ionic species is highly stabilized by hydration, significantly enhancing its aqueous solubility.[2]

The overall solubility in a given solvent is a function of the Gibbs free energy of solution (ΔG_sol), which balances the energy required to break the solute-solute and solvent-solvent interactions against the energy gained from forming new solute-solvent interactions. For this compound in water, the strong ion-dipole and hydrogen bonding interactions result in a highly negative ΔG_sol.

Caption: Dissolution mechanism in water.

Solubility Profile

While extensive quantitative data for this compound is not widely published, a reliable solubility profile can be constructed based on its known properties and data from its close structural analog, p-Toluenesulfonic acid (PTSA).[7][8][9] PTSA is reported to be highly soluble in water (67 g/100 mL) and soluble in polar organic solvents.[8][9] this compound is expected to follow a very similar trend.

Table 2: Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale / Causality |

| Water | Polar Protic | Very High (> 60 g/100 mL) | Strong acid dissociation and extensive hydrogen bonding with the sulfonate group.[2] |

| Methanol / Ethanol | Polar Protic | High | Excellent hydrogen bonding capability with the sulfonic acid group. |

| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions, but lacks hydrogen bond donation to the sulfonate oxygens. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Limited polarity and hydrogen bonding capacity compared to alcohols or water. |

| Dichloromethane | Halogenated | Low | The molecule's polarity is too high for significant solubility in this weakly polar solvent. |

| Toluene / Benzene | Aromatic | Very Low / Insoluble | The high polarity of the sulfonic acid group prevents dissolution in nonpolar aromatic solvents.[2] |

| Hexane / Heptane | Aliphatic | Insoluble | Complete mismatch in polarity; strong solute-solute forces dominate.[2] |

Temperature Effect: For most solid solutes, solubility in water increases with temperature. This holds true for this compound, as the dissolution process is typically endothermic, requiring energy to break the crystal lattice.[2]

Experimental Determination of Thermodynamic Solubility

To generate precise, verifiable solubility data, a standardized methodology is required. The Shake-Flask Method , consistent with OECD Test Guideline 105 for determining water solubility, is the gold standard for measuring thermodynamic (equilibrium) solubility.[10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV, titration).

Causality of Protocol Steps

-

Using Excess Solid: This ensures that the solution becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is crucial for reproducibility and accuracy.

-

Agitation: Continuous mixing facilitates the dissolution process and ensures the entire volume of the solvent is in contact with the solute, accelerating the approach to equilibrium.

-